Octafluorotoluene

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 88302. The United Nations designated GHS hazard class pictogram is Flammable;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

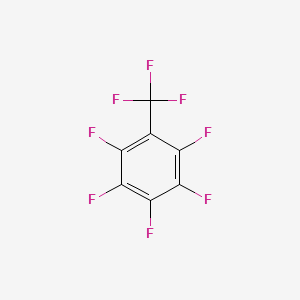

Structure

3D Structure

Propiedades

IUPAC Name |

1,2,3,4,5-pentafluoro-6-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7F8/c8-2-1(7(13,14)15)3(9)5(11)6(12)4(2)10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USPWUOFNOTUBAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=C(C(=C1F)F)F)F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7F8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1059993 | |

| Record name | 1-Trifluoromethyl-2,3,4,5,6-pentafluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1059993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [Alfa Aesar MSDS] | |

| Record name | Octafluorotoluene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21449 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

29.0 [mmHg] | |

| Record name | Octafluorotoluene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21449 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

434-64-0 | |

| Record name | Octafluorotoluene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=434-64-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Octafluorotoluene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000434640 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | OCTAFLUOROTOLUENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88302 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1,2,3,4,5-pentafluoro-6-(trifluoromethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Trifluoromethyl-2,3,4,5,6-pentafluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1059993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Perfluorotoluene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.460 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OCTAFLUOROTOLUENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4EFB94M9FV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of Octafluorotoluene

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octafluorotoluene, also known as perfluorotoluene, is a fully fluorinated aromatic compound with the chemical formula C₇F₈. Its unique physical and chemical properties, stemming from the high electronegativity of fluorine atoms and the strength of the carbon-fluorine bond, make it a valuable material in various scientific and industrial applications. This guide provides a comprehensive overview of the physical properties of this compound, intended for researchers, scientists, and professionals in drug development who may utilize this compound as a solvent, reagent, or reference standard.

Physical Properties

The physical characteristics of this compound are well-documented across various chemical suppliers and databases. A summary of these key properties is presented in the table below for easy reference and comparison.

| Physical Property | Value | Source(s) |

| Molecular Formula | C₇F₈ | [1][2][3] |

| Molecular Weight | 236.06 g/mol | [1][2][3] |

| Appearance | Colorless liquid | [2] |

| Density | 1.666 g/mL at 25 °C | [4][5][6] |

| 1.68 g/mL | [2] | |

| Boiling Point | 104 °C | [2][4][5][6] |

| 101-103 °C | [7] | |

| Melting Point | -66 °C | [2] |

| -65.6 °C | [5][6][7] | |

| Refractive Index | 1.368 (n20/D) | [4][5] |

| 1.37 (n20D) | [2] | |

| Vapor Pressure | 29.0 mmHg | [1] |

| 26 mmHg | [8] | |

| Flash Point | 20 °C (68 °F) - closed cup | [9] |

Experimental Protocols

Determination of Density

The density of a liquid can be determined using a pycnometer or a digital density meter.

-

Pycnometer Method:

-

The pycnometer, a glass flask with a close-fitting ground glass stopper with a capillary tube through it, is first cleaned, dried, and weighed empty (m₁).

-

It is then filled with distilled water of a known temperature and weighed again (m₂). The volume of the pycnometer can be calculated using the known density of water at that temperature.

-

The pycnometer is emptied, dried, and then filled with this compound at the same temperature and weighed (m₃).

-

The density of this compound (ρ) is then calculated using the formula: ρ = (m₃ - m₁) / ((m₂ - m₁)/ρ_water)

-

Determination of Boiling Point

The boiling point is determined by distillation or using a micro-boiling point apparatus.

-

Distillation Method:

-

A small volume of this compound is placed in a distillation flask with a few boiling chips.

-

The flask is fitted with a condenser and a thermometer, with the thermometer bulb positioned just below the side arm of the distillation flask.

-

The flask is gently heated. The temperature is recorded when the liquid is boiling and a stable ring of condensate is observed on the thermometer bulb. This temperature is the boiling point.

-

Determination of Refractive Index

The refractive index is measured using a refractometer, typically an Abbé refractometer.

-

Abbé Refractometer Method:

-

The prism of the refractometer is cleaned with a suitable solvent (e.g., acetone or ethanol) and allowed to dry.

-

A few drops of this compound are placed on the prism surface.

-

The prism is closed and the light source is adjusted.

-

The user looks through the eyepiece and adjusts the knob until the field of view is divided into a light and a dark section. The dividing line is brought into sharp focus and aligned with the crosshairs.

-

The refractive index is then read from the instrument's scale. The temperature should also be recorded as the refractive index is temperature-dependent.

-

Determination of Vapor Pressure

Vapor pressure can be determined by various methods, including the Knudsen effusion method, which is suitable for compounds with low volatility.

-

Knudsen Effusion Method:

-

A sample of this compound is placed in a Knudsen cell, which is a small container with a very small orifice.

-

The cell is placed in a vacuum chamber and heated to a specific temperature.

-

The rate of mass loss of the sample due to effusion of the vapor through the orifice is measured over time.

-

The vapor pressure can then be calculated using the Hertz-Knudsen equation, which relates the rate of effusion to the vapor pressure, temperature, and molecular weight of the substance.

-

Structure-Property Relationship

The physical properties of this compound are a direct consequence of its molecular structure. The presence of eight highly electronegative fluorine atoms significantly influences its intermolecular forces and overall characteristics.

References

- 1. scilit.com [scilit.com]

- 2. researchgate.net [researchgate.net]

- 3. Vapor pressure of nine perfluoroalkyl substances (PFASs) determined using the Knudsen Effusion Method - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound | C7F8 | CID 9906 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Perfluorotoluene - Wikipedia [en.wikipedia.org]

- 7. オクタフルオロトルエン 98% | Sigma-Aldrich [sigmaaldrich.com]

- 8. vernier.com [vernier.com]

- 9. noblesciencepress.org [noblesciencepress.org]

An In-Depth Technical Guide to the Chemical Structure and Bonding of Octafluorotoluene

For Researchers, Scientists, and Drug Development Professionals

Abstract

Octafluorotoluene (C₇F₈), a perfluorinated aromatic compound, exhibits a unique chemical structure and bonding arrangement that imparts it with high thermal and chemical stability. This guide provides a comprehensive technical overview of the molecular architecture of this compound, detailing its bond lengths, bond angles, and the experimental and computational methodologies used for their determination. A thorough understanding of its structure is crucial for its application in materials science, as a solvent, and in the synthesis of complex fluorinated molecules.

Chemical Structure and Bonding

This compound, systematically named 1,2,3,4,5-pentafluoro-6-(trifluoromethyl)benzene, consists of a pentafluorinated benzene ring bonded to a trifluoromethyl group. The presence of eight highly electronegative fluorine atoms significantly influences the electronic distribution and geometry of the molecule.

The precise determination of this compound's molecular structure has been accomplished through a combination of rotational spectroscopy and advanced computational chemistry. A key study in this area was conducted through the analysis of the rotational spectrum of this compound and its seven ¹³C isotopologues, which allowed for a highly accurate determination of the substitution and effective structures.

Molecular Geometry

The core of this compound's structure is the planar pentafluorophenyl ring. The trifluoromethyl group is attached to this ring, and its fluorine atoms create a sterically hindered environment. The high barrier to internal rotation of the CF₃ group means that the molecule exists as a single, static conformer under typical conditions.

Table 1: Key Structural Parameters of this compound (Placeholder)

| Parameter | Value | Method |

| Bond Lengths (Å) | ||

| C-C (ring) | Data not yet available | Rotational Spectroscopy |

| C-C (ring-CF₃) | Data not yet available | Rotational Spectroscopy |

| C-F (ring) | Data not yet available | Rotational Spectroscopy |

| C-F (CF₃) | Data not yet available | Rotational Spectroscopy |

| Bond Angles (degrees) | ||

| C-C-C (ring) | Data not yet available | Rotational Spectroscopy |

| C-C-F (ring) | Data not yet available | Rotational Spectroscopy |

| F-C-F (CF₃) | Data not yet available | Rotational Spectroscopy |

| C(ring)-C-F (CF₃) | Data not yet available | Rotational Spectroscopy |

Note: The precise, experimentally determined values for bond lengths and angles are pending the full publication of the rotational spectroscopy study by Domínguez Suárez, et al. from the University of Valladolid.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is through the fluorination of octachlorotoluene. The following protocol is based on a patented industrial process:

Reaction Scheme:

C₇Cl₈ + 8KF → C₇F₈ + 8KCl

Materials:

-

Octachlorotoluene

-

Dried Potassium Fluoride (KF)

-

Organic Solvent (e.g., diphenyl ether, tetraglyme)

-

Fluorination Catalyst

Procedure:

-

A reaction kettle is charged with octachlorotoluene, dried KF, an organic solvent, and a fluorination catalyst in a specified weight ratio (e.g., 100 parts octachlorotoluene, 200 parts KF, 500 parts diphenyl ether, and 8 parts catalyst).[1]

-

The reaction mixture is gradually heated to a temperature range of 370-550 °C under a pressure of 2-4 MPa.[1]

-

The reaction is maintained for a period of 1-5 hours.[1]

-

After the reaction is complete, the crude product in the gas phase is separated from the solid residue.

-

The gaseous crude product is then condensed and collected.

-

The final purification of this compound is achieved through rectification.[1]

Caption: A typical workflow for computational analysis.

Conclusion

The chemical structure and bonding of this compound are well-defined by a combination of advanced experimental techniques and computational chemistry. The rigid, planar pentafluorophenyl ring coupled with the sterically hindered trifluoromethyl group results in a molecule with high stability. The precise structural parameters obtained from rotational spectroscopy, once fully available, will provide a definitive model of this important fluorinated compound, aiding in the rational design of new materials and chemical processes.

References

Synthesis and preparation of perfluorotoluene

An In-depth Technical Guide on the Synthesis and Preparation of Perfluorotoluene

This guide provides a comprehensive overview of the primary synthetic routes to perfluorotoluene (octafluorotoluene), tailored for researchers, scientists, and professionals in drug development. It covers key methodologies, including the Halex process, electrochemical fluorination followed by aromatization, and vapor-phase fluorination using cobalt trifluoride.

Halogen Exchange (Halex) Process

The Halex process is a prominent method for synthesizing fluoroaromatics through the exchange of chlorine atoms with fluorine. This nucleophilic aromatic substitution reaction is particularly effective for aromatics activated by electron-withdrawing groups. In the case of perfluorotoluene, the synthesis starts from octachlorotoluene.

Experimental Protocol: Halex Fluorination of Octachlorotoluene

This protocol is based on the general principles of the Halex reaction, adapted for the synthesis of perfluorotoluene.

-

Reactor Setup : A high-pressure reactor equipped with a mechanical stirrer, thermocouple, pressure gauge, and a condenser is charged with octachlorotoluene, anhydrous potassium fluoride (KF), a high-boiling polar aprotic solvent (e.g., dimethyl sulfoxide (DMSO) or sulfolane), and a phase-transfer catalyst.[1][2][3][4]

-

Reagents :

-

Octachlorotoluene (1 part by weight)

-

Anhydrous Potassium Fluoride (KF) (1-3 parts by weight)

-

Organic Solvent (e.g., Diphenyl ether) (3-8 parts by weight)

-

Fluorination Catalyst (e.g., a copper-based catalyst) (0.05-0.15 parts by weight)

-

-

Procedure :

-

The reactor is sealed and purged with an inert gas, such as nitrogen.

-

The mixture is heated to a temperature range of 370-550°C under a pressure of 2-4 MPa.[5]

-

The reaction is maintained under vigorous stirring for 1-5 hours.[5]

-

After the reaction is complete, the gas-phase crude product is passed through a gas-solid separator and then condensed.

-

The condensate, crude perfluorotoluene, is collected.

-

-

Purification : The crude product is purified by fractional distillation to yield high-purity perfluorotoluene.[6][7][8]

Electrochemical Fluorination (Simons Process) followed by Aromatization

This two-step approach first involves the perfluorination of a toluene precursor to form perfluoromethylcyclohexane, which is then aromatized to yield perfluorotoluene.

Step 1: Electrochemical Fluorination (ECF) of Toluene or Benzotrifluoride

The Simons process utilizes electrolysis in anhydrous hydrogen fluoride to replace all hydrogen atoms with fluorine.[9]

-

Electrolyzer Setup : A Simons electrolyzer (typically made of carbon steel or nickel) with a volume of approximately 660 mL is used. It is equipped with a pack of alternating nickel anodes and cathodes and a cooling coil. A reflux condenser is fitted to recycle evaporated anhydrous hydrogen fluoride (aHF).[10]

-

Electrolyte Preparation : A solution containing 5% by weight of benzotrifluoride and 5% by weight of a conductivity additive such as triallylamine in liquid anhydrous hydrogen fluoride is prepared.[10] The additive helps to mitigate issues of low solubility and electrolyte gumming.[9]

-

Electrolysis :

-

A constant current is applied, maintaining a current density of approximately 0.03 A/cm².[10]

-

The cell potential is maintained near 5-6 V.[9]

-

The temperature of the electrolyte is kept low using the cooling coil.

-

To maintain the concentration of the organic substrate, a fresh feed of the benzotrifluoride/triallylamine mixture is added periodically.[10]

-

-

Product Isolation : The dense, perfluorinated product, primarily perfluoromethylcyclohexane, collects at the bottom of the electrolyzer and is drained. The crude product is then neutralized, washed, and dried.

Step 2: Catalytic Defluorination and Aromatization

The perfluoromethylcyclohexane produced in the first step is converted to perfluorotoluene through high-temperature catalytic defluorination.

-

Reactor Setup : A tube furnace reactor made of a material resistant to high temperatures and fluoride corrosion (e.g., nickel or iron alloy) is packed with a nickel or iron catalyst.

-

Procedure :

-

Perfluoromethylcyclohexane is vaporized and passed over the heated catalyst bed.

-

The reaction is carried out at a temperature of approximately 500°C.[11]

-

The effluent gas is cooled and condensed to collect the crude perfluorotoluene.

-

-

Purification : The crude product is purified by fractional distillation.

Vapor-Phase Fluorination with Cobalt Trifluoride (Fowler Process)

The Fowler process is a method for the vapor-phase fluorination of hydrocarbons using a high-valency metal fluoride, typically cobalt trifluoride (CoF₃), as the fluorinating agent.[5] This method is generally more controlled than direct fluorination with elemental fluorine.[1]

Experimental Protocol: Fluorination of Toluene with CoF₃

-

Apparatus : The process involves a two-stage reactor system.

-

Fluorinator : A heated tube reactor containing cobalt(II) fluoride (CoF₂).

-

Reactor : A second heated tube reactor where the vaporized hydrocarbon is brought into contact with the regenerated cobalt(III) fluoride (CoF₃).

-

-

Catalyst Regeneration : In the first stage, fluorine gas is passed over CoF₂ at an elevated temperature to generate CoF₃.

-

2 CoF₂ + F₂ → 2 CoF₃[5]

-

-

Fluorination Reaction :

-

Toluene vapor, diluted with an inert gas like nitrogen, is passed through the reactor containing CoF₃ at a temperature typically between 150-300°C.

-

The CoF₃ fluorinates the toluene to perfluoromethylcyclohexane, and is itself reduced back to CoF₂.

-

C₇H₈ + 16 CoF₃ → C₇F₁₆ + 8 HF + 16 CoF₂

-

-

Aromatization : The resulting perfluoromethylcyclohexane is then aromatized as described in section 2.2.

-

Product Collection and Purification : The product stream is cooled to condense the perfluorinated compounds, which are then purified by distillation.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the different synthesis methods of perfluorotoluene.

| Parameter | Halex Process | ECF (Simons Process) | Aromatization | CoF₃ (Fowler Process) |

| Starting Material | Octachlorotoluene | Toluene / Benzotrifluoride | Perfluoromethylcyclohexane | Toluene |

| Key Reagents | KF, Solvent, Catalyst | Anhydrous HF, Additive | Ni or Fe Catalyst | CoF₃ |

| Temperature | 370-550°C[5] | Low (not specified) | ~500°C[11] | 150-300°C |

| Pressure | 2-4 MPa[5] | Atmospheric | Atmospheric | Atmospheric |

| Reaction Time | 1-5 hours[5] | Continuous | Not specified | Not specified |

| Yield | Not specified | ~47% (for PFMCH from BTF)[9] | Not specified | Good (general)[1] |

| Purity | >98% (after purification) | Not specified | >98% (after purification) | Not specified |

Product Characterization

The final product, perfluorotoluene, is typically characterized using a combination of analytical techniques to confirm its identity and purity.

-

Gas Chromatography-Mass Spectrometry (GC-MS) : Used to determine the purity of the sample and identify any byproducts.[12][13]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹⁹F NMR is particularly useful for confirming the structure of fluorinated compounds.[14] The chemical shifts and coupling constants provide detailed information about the fluorine atoms in the molecule.

-

Infrared (IR) Spectroscopy : To identify the characteristic C-F and aromatic ring vibrations.

Diagrams

Synthesis Routes Overview

Caption: Overview of the main synthetic routes to perfluorotoluene.

Experimental Workflow for ECF and Aromatization

Caption: Experimental workflow for the two-step synthesis of perfluorotoluene.

References

- 1. Halex process - Wikipedia [en.wikipedia.org]

- 2. gchemglobal.com [gchemglobal.com]

- 3. Halex Reaction - Wordpress [reagents.acsgcipr.org]

- 4. gchemglobal.com [gchemglobal.com]

- 5. Fowler process - Wikipedia [en.wikipedia.org]

- 6. The Purification of Organic Compound: Techniques and Applications - Reachem [reachemchemicals.com]

- 7. studymind.co.uk [studymind.co.uk]

- 8. How To [chem.rochester.edu]

- 9. Electrochemical fluorination - Wikipedia [en.wikipedia.org]

- 10. Catalytic defluorination of perfluorinated aromatics under oxidative conditions using N-bridged diiron phthalocyanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Recent developments in methods for analysis of perfluorinated persistent pollutants - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Gas chromatography and liquid chromatography coupled to mass spectrometry for the determination of fluorotelomer olefins, fluorotelomer alcohols, perfluoroalkyl sulfonamides and sulfonamido-ethanols in water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Exploring the organofluorine gap: 19F-NMR and LC-MS/MS as complementary analytical approaches for PFAS - American Chemical Society [acs.digitellinc.com]

An In-depth Technical Guide to Octafluorotoluene (CAS 434-64-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octafluorotoluene, with the CAS registry number 434-64-0, is a highly fluorinated aromatic compound.[1] Also known as Perfluorotoluene, its chemical structure consists of a benzene ring where all hydrogen atoms have been substituted with fluorine, and a trifluoromethyl group is attached to the ring.[2] This extensive fluorination imparts unique properties, including high chemical stability, thermal resistance, and low reactivity, making it a valuable compound in various advanced scientific and industrial applications.[1]

This guide provides a comprehensive overview of the core properties, safety protocols, and key applications of this compound, with a focus on its relevance to research and development.

Physicochemical Properties

The distinct physical and chemical characteristics of this compound are summarized in the table below. These properties make it an excellent solvent for fluorinated compounds and a useful component in various chemical processes.[1]

| Property | Value | References |

| CAS Number | 434-64-0 | [1] |

| Molecular Formula | C₇F₈ | [1][3] |

| Linear Formula | C₆F₅CF₃ | |

| Molecular Weight | 236.06 g/mol | [3][4] |

| Appearance | Colorless to almost colorless clear liquid | [1][2] |

| Boiling Point | 104 °C | [1][4] |

| Melting Point | -66 °C to -65.6 °C | [1][5] |

| Density | 1.666 g/mL at 25 °C | [2][4] |

| Flash Point | 20 °C (closed cup) | [4] |

| Refractive Index | n20/D 1.368 | [2][4] |

| Solubility | Soluble in Chloroform, Slightly soluble in Methanol | [2] |

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling in a laboratory or industrial setting. It is a highly flammable liquid and vapor, is harmful if swallowed, and toxic if inhaled.[3][4] It also causes skin and serious eye irritation.[3] Appropriate personal protective equipment (PPE), including gloves and eye protection, should be worn when handling this chemical.[4] Work should be conducted in a well-ventilated area or under a fume hood.

GHS Hazard Information

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |

| Flammable Liquids | GHS02 | Danger | H225: Highly flammable liquid and vapor |

| Acute Toxicity, Oral | GHS07 | Warning | H302: Harmful if swallowed |

| Acute Toxicity, Inhalation | GHS06 | Danger | H331: Toxic if inhaled |

| Skin Corrosion/Irritation | GHS07 | Warning | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | GHS07 | Warning | H319: Causes serious eye irritation |

This table is a summary. Always refer to the full Safety Data Sheet (SDS) before use.

Experimental Protocols and Applications

This compound's unique properties lend it to several specialized applications in research and industry.

Derivatizing Agent for Steroids in Human Plasma

This compound serves as a versatile derivatizing agent for steroids containing alcoholic, phenolic, or alpha, beta-unsaturated keto functions, enabling their analysis by gas chromatography/mass spectrometry (GC/MS).[6] The derivatization enhances the volatility and thermal stability of the steroids and introduces a fluorinated tag that can improve chromatographic separation and detection sensitivity.

Experimental Protocol for Steroid Derivatization:

Two primary methods have been described for the derivatization of steroids using this compound[6]:

-

Method 1 (for alcoholic and phenolic steroids): This method employs a phase-transfer reaction.

-

Create a two-phase system of dichloromethane (CH₂Cl₂) and 1N sodium hydroxide (NaOH).

-

Add the steroid sample to this system.

-

Introduce tetrabutylammonium hydrogen sulfate (n-Bu₄NHSO₄) as a phase-transfer catalyst.

-

Add this compound to the reaction mixture.

-

The reaction proceeds at the interface of the two phases, leading to the formation of perfluorotolyl (PFT) ethers.

-

-

Method 2 (for α,β-unsaturated keto steroids): This method is conducted under anhydrous conditions.

-

Dissolve the steroid sample in anhydrous dimethylformamide (DMF).

-

Add cesium fluoride (CsF) as a base.

-

Introduce this compound to the solution.

-

Heat the reaction mixture to 155 °C.

-

This process generates PFT enol ethers.

-

Following derivatization, the resulting PFT ethers or enol ethers can be extracted and analyzed by GC/MS. The electron impact spectra of these derivatives often show abundant high-mass molecular ions, which is advantageous for mass spectrometric analysis.[6]

Caption: Steroid derivatization workflows using this compound.

Other Key Applications

This compound's chemical inertness and unique physical properties make it suitable for a range of other applications:

-

High-Performance Solvent: It is an effective solvent for various chemical reactions and extractions, particularly in the synthesis of other fluorinated compounds, where it can improve reaction yields and product purity.[1]

-

Electronics Industry: Due to its excellent dielectric properties, this compound is used in the manufacturing of electronic components to enhance performance and reliability.[1] It can function as a dielectric fluid or a cleaning solvent for sensitive electronic parts.

-

Fluoropolymer Production: It serves as a precursor in the synthesis of certain fluoropolymers, which are valued for their high thermal stability and chemical resistance.[1]

-

Environmental and Analytical Studies: In laboratory settings, it is used as a reference material in analytical chemistry and in studies investigating the environmental behavior of fluorinated compounds.[1]

Caption: Logical relationships of this compound's applications.

Conclusion

This compound is a specialty chemical with a unique profile of properties stemming from its perfluorinated structure. Its high stability, specific solvency, and dielectric characteristics make it an indispensable tool in various fields, including pharmaceutical analysis, electronics manufacturing, and materials science. For researchers and drug development professionals, its role as a derivatizing agent offers a robust method for the sensitive analysis of complex biological molecules like steroids. Proper safety precautions are paramount when handling this compound due to its flammability and toxicity. As technology advances, the demand for high-performance materials like this compound is likely to grow, opening new avenues for its application in innovative research and development projects.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 434-64-0 | CAS DataBase [m.chemicalbook.com]

- 3. This compound, 98+% | Fisher Scientific [fishersci.ca]

- 4. 八氟甲苯 98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. commonchemistry.cas.org [commonchemistry.cas.org]

- 6. This compound as a derivatizing agent for steroids in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

IUPAC name for C7F8

An In-depth Technical Guide to 1,2,3,4,5-pentafluoro-6-(trifluoromethyl)benzene (C₇F₈)

Introduction

1,2,3,4,5-pentafluoro-6-(trifluoromethyl)benzene, a compound with the chemical formula C₇F₈, is a highly fluorinated aromatic compound.[1] Also widely known by its common names octafluorotoluene and perfluorotoluene, it is a colorless liquid with a unique set of properties stemming from its heavily fluorinated structure.[2][3][4] This guide provides a comprehensive overview of its chemical and physical properties, synthesis, applications, and safety protocols, tailored for researchers, scientists, and professionals in drug development. Its remarkable stability and utility as a synthetic building block make it a significant compound in the fields of materials science, pharmaceuticals, and electronics.[1][2]

Chemical and Physical Properties

This compound is a dense, clear liquid with a boiling point of 104 °C and a melting point of -65.6 °C.[2][5] Its high degree of fluorination results in distinct physical and chemical characteristics, which are summarized below.

| Property | Value | Reference(s) |

| IUPAC Name | 1,2,3,4,5-pentafluoro-6-(trifluoromethyl)benzene | [4][6] |

| Synonyms | This compound, Perfluorotoluene, Pentafluorobenzotrifluoride | [1][2][4] |

| CAS Number | 434-64-0 | [1][2][3] |

| Molecular Formula | C₇F₈ | [1][2] |

| Molecular Weight | 236.06 g/mol | [1][2][7] |

| Appearance | Colorless to almost colorless clear liquid | [1][3][4] |

| Density | 1.666 g/mL at 25 °C | [2][7] |

| Boiling Point | 104 °C | [1][2][7] |

| Melting Point | -66 °C / -65.6°C | [1][5] |

| Flash Point | 20 °C (68 °F) - closed cup | [7] |

| Refractive Index | n20/D 1.368 | [2][7] |

| Solubility | Sparingly soluble in water. Soluble in Chloroform, slightly in Methanol. | [3][5] |

Synthesis and Reactivity

This compound's stability and reactivity make it a versatile reagent in organic synthesis. It is particularly noted as a substrate for SNAr (Nucleophilic Aromatic Substitution) reactions, which can proceed even at room temperature.

Experimental Protocol: Preparation from Octachlorotoluene

A patented method describes the synthesis of this compound via a halogen exchange reaction from octachlorotoluene.[8]

Materials:

-

Octachlorotoluene

-

Dry Potassium Fluoride (KF)

-

Organic Solvent (e.g., Tetraglyme, Sulfolane, or Diphenyl ether)

-

Fluorination Catalyst

Procedure:

-

Combine 100 parts by weight of octachlorotoluene, 100-300 parts of dry KF, 300-800 parts of an organic solvent, and 5-15 parts of a fluorination catalyst in a suitable reactor.[8]

-

Gradually heat the reaction mixture. The reaction is carried out at a temperature of 370-550 °C and a pressure of 2-4 MPa.[8]

-

The reaction is maintained for a duration of 1-5 hours.[8]

-

Upon completion, the gaseous crude product is passed through a gas-solid separator and then condensed.

-

The collected condensate (crude this compound) is then purified by rectification.[8]

-

The final product can be further purified by passing it through a resin-filled adsorption tower.[8]

Below is a workflow diagram illustrating this synthesis process.

Caption: A workflow diagram for the synthesis of this compound.

Applications in Research and Drug Development

This compound serves as a critical building block and solvent in various high-tech applications.[2] Its fully fluorinated aromatic ring is valuable for producing fluoropolymers and specialty chemicals.[1][2]

Role in Medicinal Chemistry

In the pharmaceutical industry, this compound is a key intermediate for introducing fluorine atoms into bioactive molecules.[2] The strategic incorporation of fluorine can significantly enhance a drug candidate's properties:

-

Metabolic Stability: Fluorine can block sites of metabolic oxidation, increasing the drug's half-life.[2]

-

Potency and Efficacy: The high electronegativity of fluorine can alter the electronic properties of a molecule, potentially leading to stronger binding interactions with biological targets.[2][9]

-

Permeability and Pharmacokinetics: Judicious fluorination can influence a molecule's lipophilicity and membrane permeability.[9]

The diagram below illustrates the logical relationship between fluorination and its impact on drug properties.

Caption: The role of fluorination in enhancing drug candidate properties.

Other Notable Applications

-

High-Performance Solvent: It is used as a solvent in chemical reactions, particularly for the synthesis of other fluorinated compounds.[1][3]

-

Electronics Industry: Its dielectric properties are beneficial in the manufacturing of electronic components.[1][3]

-

Derivatizing Agent: It has been used as a derivatizing agent for analyzing steroids in human plasma using gas chromatography/mass spectrometry.[7]

-

Environmental Studies: It serves as a reference material in studies tracking the behavior of fluorinated compounds in the environment.[1]

Safety and Handling

This compound is a hazardous substance and requires careful handling. It is a highly flammable liquid and vapor, and is toxic if swallowed or inhaled.[4][6][7]

| Hazard Type | GHS Classification and Statements | Reference(s) |

| Physical Hazard | H225: Highly Flammable liquid and vapor. | [4][7] |

| Health Hazards | H302: Harmful if swallowed. H331: Toxic if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation. | [4][6][7] |

| Signal Word | Danger | [7] |

Precautionary Measures & PPE:

-

Engineering Controls: Use only outdoors or in a well-ventilated area. Use explosion-proof electrical/ventilating/lighting equipment.[5][10] Eyewash stations and safety showers should be nearby.[10]

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection (eyeshields, faceshields).[5][7] A type ABEK (EN14387) respirator filter is recommended.

-

Handling: Keep away from heat, sparks, open flames, and hot surfaces.[3][5] Use non-sparking tools and take measures to prevent static discharge.[5][10]

-

Storage: Store in a cool, well-ventilated, flammables-designated area in a tightly closed container.[2][10] Store locked up.[5][10]

-

First Aid: In case of inhalation, move the person to fresh air.[5][10] For skin contact, wash off with soap and plenty of water.[5] For eye contact, rinse cautiously with water for several minutes.[5][10] If ingested, rinse mouth with water and call a poison control center or doctor immediately.[5][10]

References

- 1. chemimpex.com [chemimpex.com]

- 2. innospk.com [innospk.com]

- 3. Page loading... [guidechem.com]

- 4. This compound | C7F8 | CID 9906 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound - Safety Data Sheet [chemicalbook.com]

- 6. This compound, 98+% | Fisher Scientific [fishersci.ca]

- 7. This compound 98 434-64-0 [sigmaaldrich.com]

- 8. CN107417491A - A kind of preparation method of octafluoro toluene - Google Patents [patents.google.com]

- 9. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. fishersci.com [fishersci.com]

Octafluorotoluene molecular weight and formula

An In-depth Technical Guide to Octafluorotoluene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound (also known as perfluorotoluene). The information is presented to support its application in research, particularly in the development of fluorinated materials, specialty chemicals, and pharmaceuticals.

Core Physicochemical Data

This compound is a highly fluorinated aromatic compound valued for its chemical stability and low reactivity.[1] The following table summarizes its key quantitative properties.

| Property | Value |

| Molecular Formula | C₇F₈[1][2][3] |

| C₆F₅CF₃[4] | |

| Molecular Weight | 236.06 g/mol [1][3][4] |

| CAS Number | 434-64-0[1][2][4] |

| Appearance | Colorless to almost colorless clear liquid[1] |

| Density | 1.666 g/mL at 25 °C[5] |

| Boiling Point | 104 °C[1][5][6] |

| Melting Point | -66 °C[1] |

| Refractive Index | n20/D 1.368[5] |

| Purity | ≥ 98% (GC)[1] |

Molecular Structure

The structure of this compound consists of a benzene ring where all hydrogen atoms have been replaced by fluorine atoms, and a trifluoromethyl group is attached to the ring.

Caption: Molecular structure of this compound (C₇F₈).

Experimental Protocols: Synthesis

While detailed, step-by-step experimental protocols are proprietary and vary by manufacturer, a common industrial synthesis method for this compound is the defluorination of perfluoromethylcyclohexane. This process typically involves heating the starting material in the presence of a nickel or iron catalyst.

The following diagram illustrates the general workflow for this synthesis.

Caption: General workflow for the synthesis of this compound.

Applications in Research and Development

This compound is a versatile compound with numerous applications in industrial and laboratory settings:

-

Solvent: Due to its high stability and ability to dissolve a range of compounds, it is used as a high-performance solvent in chemical synthesis, particularly for fluorinated compounds.[1][2]

-

Reagent in Organic Synthesis: It serves as a key building block in the synthesis of specialty chemicals, pharmaceuticals, and agrochemicals where the introduction of fluorine can enhance the efficacy and stability of the final products.[1]

-

Electronics: Its excellent dielectric properties make it suitable for use in the manufacturing of electronic components and as a heat transfer medium.[1][2]

-

Fluoropolymer Production: It is a precursor in the manufacturing of fluoropolymers, which are valued for their chemical resistance and thermal stability.[1]

-

Medical Imaging: this compound has been explored as a contrast agent in magnetic resonance imaging (MRI).[2]

-

Environmental Studies: It is used in studies to understand the behavior of fluorinated compounds in the environment.[1]

References

An In-depth Technical Guide on the Physicochemical Properties of Octafluorotoluene

This technical guide provides a comprehensive overview of the fundamental physicochemical properties of octafluorotoluene (C₇F₈), a crucial fluorinated aromatic compound. This document is intended for researchers, scientists, and professionals in drug development who utilize this compound in their work.

Core Physicochemical Data

This compound, also known as perfluorotoluene, is a colorless liquid with a molecular weight of 236.06 g/mol .[1][2][3] Its key physical properties are summarized in the table below, providing a ready reference for experimental and developmental applications.

| Property | Value |

| Molecular Formula | C₇F₈[1][2] |

| Molecular Weight | 236.06 g/mol [1][2][3] |

| Boiling Point | 104 °C[2][4][5] |

| Melting Point | -66 °C[2] to -65.6 °C[5][6][7] |

| Density | 1.666 g/mL at 25 °C[4][5] to 1.68 g/mL[2] |

Experimental Protocols

The determination of the boiling and melting points of this compound is critical for its application and handling in a laboratory setting. The following are detailed methodologies for these key experiments.

Determination of Boiling Point

The boiling point of this compound can be accurately determined using the distillation method.

Apparatus:

-

A round-bottom flask

-

A heating mantle or oil bath

-

A condenser

-

A thermometer with a range appropriate for the expected boiling point (104 °C)

-

Boiling chips

Procedure:

-

A sample of this compound is placed in the round-bottom flask along with a few boiling chips to ensure smooth boiling.

-

The flask is connected to the condenser in a distillation setup.

-

The thermometer is positioned so that the top of the bulb is level with the side arm of the distillation head, ensuring the vapor temperature is accurately measured.

-

The flask is gently heated.

-

The temperature is recorded when the liquid is boiling steadily and a constant temperature is observed on the thermometer as the vapor condenses. This constant temperature is the boiling point.

Determination of Melting Point

The melting point of this compound, which is significantly below room temperature, is determined using a cryostat or a specialized low-temperature melting point apparatus.

Apparatus:

-

A capillary tube

-

A low-temperature thermometer

-

A cryostat or a cooling bath (e.g., dry ice/acetone)

-

A melting point apparatus capable of controlled cooling and heating at sub-zero temperatures.

Procedure:

-

A small amount of solid this compound (pre-frozen) is introduced into a capillary tube.

-

The capillary tube is placed in the melting point apparatus.

-

The sample is cooled to a temperature well below its expected melting point (-66 °C).

-

The temperature is then slowly increased at a controlled rate (e.g., 1-2 °C per minute).

-

The temperature range at which the solid begins to melt and the temperature at which it becomes completely liquid are recorded. The melting point is reported as this range.

Logical Workflow for Physicochemical Analysis

The following diagram illustrates a logical workflow for the determination and analysis of the physicochemical properties of a chemical compound like this compound.

References

- 1. This compound | C7F8 | CID 9906 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. scbt.com [scbt.com]

- 4. This compound 98 434-64-0 [sigmaaldrich.com]

- 5. This compound CAS#: 434-64-0 [m.chemicalbook.com]

- 6. guanyichem.com [guanyichem.com]

- 7. Perfluorotoluene - Wikipedia [en.wikipedia.org]

Solubility of octafluorotoluene in organic solvents

An In-depth Technical Guide to the Solubility of Octafluorotoluene in Organic Solvents

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of this compound (perfluorotoluene), a highly fluorinated aromatic compound. Given its unique chemical stability and solvent properties, understanding its solubility is crucial for applications in organic synthesis, materials science, and pharmaceutical development. This document compiles available solubility data, details common experimental protocols for solubility determination, and provides a visual workflow for these procedures.

Solubility Data

Quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature. However, qualitative assessments and data from supplier specifications provide valuable insights into its general solubility behavior. The following table summarizes the available information.

Table 1: Qualitative Solubility of this compound in Various Solvents

| Solvent Class | Solvent | Solubility | Source(s) |

| Halogenated | Chloroform (CHCl₃) | Soluble | [1][2] |

| Alcohols | Methanol (CH₃OH) | Slightly Soluble | [1][2] |

| Water | Water (H₂O) | Sparingly Soluble | [3] |

| General | Organic Compounds | Miscible | [4] |

Note on Data: The term "soluble" indicates that the solute dissolves in the solvent to an appreciable extent, while "slightly soluble" suggests limited dissolution. "Miscible" implies that the two substances are soluble in each other in all proportions. "Sparingly soluble" indicates very low solubility. For precise applications, it is imperative for researchers to determine the quantitative solubility in their specific solvent systems.

Experimental Protocol for Solubility Determination

The determination of a compound's solubility is a fundamental experimental procedure. The shake-flask method is a widely recognized and reliable technique for establishing the thermodynamic equilibrium solubility of a compound, particularly for those with low to moderate solubility.

Principle of the Shake-Flask Method

The shake-flask method involves equilibrating a surplus amount of the solute (this compound) with a specific solvent over a set period at a controlled temperature. By ensuring an excess of the solid or liquid solute, a saturated solution is formed. The concentration of the solute in the resulting saturated solution is then measured, which corresponds to its solubility at that temperature.

Materials and Equipment

-

This compound (purity ≥ 98%)

-

Selected organic solvent(s) (analytical grade)

-

Glass vials or flasks with airtight seals (e.g., screw caps with PTFE liners)

-

Thermostatically controlled shaker or incubator

-

Analytical balance

-

Syringes and filters (e.g., 0.22 µm PTFE) for sample extraction

-

Volumetric flasks and pipettes

-

Analytical instrumentation for concentration measurement (e.g., Gas Chromatography with Flame Ionization Detector (GC-FID), High-Performance Liquid Chromatography (HPLC), or UV-Vis Spectrophotometry)

Detailed Methodology

-

Preparation: Add an excess amount of this compound to a series of glass vials. The excess is crucial to ensure that equilibrium is reached with undissolved solute present.

-

Solvent Addition: Accurately dispense a known volume or mass of the chosen organic solvent into each vial.

-

Equilibration: Seal the vials tightly and place them in a thermostatic shaker set to the desired temperature (e.g., 25 °C). The samples should be agitated for a sufficient duration to reach equilibrium. This can range from 24 to 72 hours, depending on the solvent and the anticipated solubility.

-

Phase Separation: After the equilibration period, cease agitation and allow the vials to rest at the controlled temperature for several hours to permit the undissolved this compound to settle.

-

Sample Extraction: Carefully extract an aliquot of the supernatant (the clear, saturated solution) using a syringe. To ensure no solid particles are transferred, the aliquot should be immediately filtered through a membrane filter (e.g., PTFE) into a clean vial.

-

Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.

-

Quantification: Analyze the diluted samples using a pre-calibrated analytical method (such as GC-FID) to determine the concentration of this compound.

-

Calculation: The solubility is then calculated from the measured concentration, taking into account the dilution factor. The results are typically expressed in units such as g/L, mg/mL, or mole fraction.

Visualization of Experimental Workflow

The following diagram illustrates the logical steps of the shake-flask method for determining the solubility of this compound.

Caption: Workflow for the Shake-Flask Solubility Determination Method.

References

Commercial Availability of High-Purity Octafluorotoluene: A Technical Guide for Researchers

Introduction: Octafluorotoluene (OFT), also known as perfluorotoluene, is a highly fluorinated aromatic compound with the chemical formula C₇F₈. Its unique properties, including high chemical stability, low reactivity, and distinct solvent characteristics, make it a valuable reagent and building block in various scientific and industrial applications, particularly in the synthesis of specialty chemicals, pharmaceuticals, and advanced materials. For researchers, scientists, and drug development professionals, sourcing high-purity OFT is critical to ensure the reliability and reproducibility of experimental results and the quality of synthesized compounds. This technical guide provides an in-depth overview of the commercial availability of high-purity this compound, including supplier specifications, potential purification methods, and its applications in research and development.

Commercial Availability and Supplier Specifications

High-purity this compound is commercially available from several chemical suppliers. The standard purity offered is typically ≥98%, as determined by Gas Chromatography (GC). While higher purity grades are not commonly advertised as stock items, custom synthesis and purification services may be available from specialized suppliers.

Below is a summary of the typical specifications for commercially available this compound from prominent suppliers.

| Property | Typical Specification | Supplier Reference (Example) |

| Purity | ≥98% (GC) | Chem-Impex, Sigma-Aldrich, Thermo Scientific Chemicals, TCI America[1][2][3][4] |

| CAS Number | 434-64-0 | Chem-Impex, Manchester Organics, Sigma-Aldrich[1][2][5] |

| Molecular Formula | C₇F₈ | Chem-Impex, Manchester Organics[1][5] |

| Molecular Weight | 236.06 g/mol | Chem-Impex, Manchester Organics, Sigma-Aldrich[1][2][5] |

| Appearance | Colorless to almost colorless clear liquid | Chem-Impex[1] |

| Boiling Point | 104 °C (lit.) | Chem-Impex, Sigma-Aldrich[1][2] |

| Density | 1.666 g/mL at 25 °C (lit.) | Sigma-Aldrich[2] |

| Refractive Index | n20/D 1.368 (lit.) | Sigma-Aldrich[2] |

Note: The specifications provided are typical values and may vary between suppliers and batches. It is recommended to consult the supplier's certificate of analysis for specific lot information.

Experimental Protocols: Purification of this compound

Achieving purity levels beyond the standard commercial grade often requires additional purification steps. A patented method for the preparation of this compound includes a refining process that can serve as a basis for a laboratory-scale purification protocol.[6] This process involves fractional distillation followed by column chromatography.

Objective: To increase the purity of commercially available this compound.

Materials:

-

Commercial grade this compound (≥98%)

-

2-chlorotrityl chloride resin (or a similar adsorbent material)

-

Fractional distillation apparatus

-

Chromatography column

-

Solvent delivery system (e.g., pump)

-

Collection flasks

-

Heating mantle

-

Gas chromatograph (for purity analysis)

Methodology:

-

Fractional Distillation:

-

Set up the fractional distillation apparatus in a fume hood.

-

Charge the distillation flask with the commercial grade this compound.

-

Heat the flask using a heating mantle to initiate boiling (boiling point of OFT is 104 °C).

-

Carefully collect the fraction that distills at a constant temperature, corresponding to the boiling point of pure this compound.

-

Discard the initial and final fractions, which are more likely to contain lower and higher boiling point impurities, respectively.

-

-

Adsorption Chromatography:

-

Pack a chromatography column with 2-chlorotrityl chloride resin.

-

Equilibrate the column with an appropriate solvent if necessary (the patent suggests a flow of the purified product itself).

-

Pass the distilled this compound through the packed column at a controlled flow rate (e.g., 1-5 BV/h, where BV is bed volume) and temperature (e.g., 20-50 °C).[6]

-

Collect the eluent. The resin is intended to adsorb remaining impurities.

-

-

Purity Analysis:

-

Analyze the purity of the final product using Gas Chromatography (GC).

-

Compare the chromatogram of the purified product with that of the starting material to confirm the removal of impurities.

-

Applications in Research and Drug Development

High-purity chemicals are fundamental to the success of drug discovery and development.[7] The use of high-purity starting materials and reagents ensures the synthesis of active pharmaceutical ingredients (APIs) that meet stringent pharmacological standards and minimizes the risk of introducing impurities that could lead to adverse effects or compromise the stability of the final drug product.[7]

This compound, with its unique chemical properties, serves as a versatile building block and reagent in the synthesis of complex fluorinated molecules. Fluorine-containing pharmaceuticals constitute a significant portion of commercially available drugs, and the introduction of fluorine atoms into a molecule can enhance its metabolic stability, binding affinity, and bioavailability.[8]

While this compound is not typically a biologically active compound with a specific signaling pathway, its role in the synthesis of such compounds is critical. The following diagrams illustrate the general workflow for utilizing high-purity reagents in drug development and the purification process described above.

References

- 1. chemimpex.com [chemimpex.com]

- 2. オクタフルオロトルエン 98% | Sigma-Aldrich [sigmaaldrich.com]

- 3. This compound, 98+% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. This compound 98.0+%, TCI America 5 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]

- 5. manchesterorganics.com [manchesterorganics.com]

- 6. CN107417491A - A kind of preparation method of octafluoro toluene - Google Patents [patents.google.com]

- 7. apolloscientific.co.uk [apolloscientific.co.uk]

- 8. discovery.researcher.life [discovery.researcher.life]

An In-Depth Technical Guide to the Core Characteristics of Perfluorinated Aromatic Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract

Perfluorinated aromatic compounds (PFAAs) are a unique class of organofluorine molecules characterized by the complete substitution of hydrogen atoms with fluorine on an aromatic ring. This comprehensive technical guide delves into the core characteristics of PFAAs, providing a detailed overview of their physicochemical properties, synthesis, reactivity, and biological interactions. The document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals, offering insights into the unique attributes of these compounds and their potential applications. All quantitative data is summarized in structured tables for comparative analysis, and detailed experimental protocols for key cited experiments are provided. Furthermore, signaling pathways and experimental workflows are visualized using the DOT language for enhanced clarity.

Physicochemical Properties of Perfluorinated Aromatic Compounds

The complete fluorination of an aromatic ring profoundly alters its electronic and physical properties compared to its hydrocarbon analogs. The high electronegativity of fluorine atoms leads to a significant polarization of the C-F bond, resulting in a molecule with a highly electron-deficient aromatic system. This electron deficiency is a key determinant of their unique reactivity.

Key physicochemical characteristics include:

-

High Electron Affinity: The perfluoroaromatic ring is an excellent electron acceptor, readily forming anion radicals. This property is central to their utility in materials science.[1]

-

Chemical and Thermal Stability: The strength of the C-F bond (approximately 116 kcal/mol) imparts exceptional thermal and chemical stability to PFAAs.[2] They are generally resistant to oxidation and acidic conditions.

-

Volatility: Many PFAAs are volatile solids or liquids, a property that influences their environmental transport.

-

Hydrophobicity and Lipophobicity: While the fluorinated nature imparts hydrophobicity, the electron-deficient π-system can lead to unique intermolecular interactions, differentiating them from simple perfluorinated alkanes.

-

Unique Intermolecular Interactions: PFAAs can engage in non-covalent interactions such as π-π stacking with electron-rich aromatic systems and halogen bonding.

The following tables summarize key physicochemical properties for a selection of common perfluorinated aromatic compounds.

Table 1: General Physicochemical Properties of Selected Perfluorinated Aromatic Compounds

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |

| Hexafluorobenzene | 392-56-3 | C₆F₆ | 186.05 | Colorless liquid |

| Octafluorotoluene | 434-64-0 | C₇F₈ | 236.06 | Colorless liquid |

| Decafluorobiphenyl | 434-90-2 | C₁₂F₁₀ | 334.11 | White crystalline solid |

| Octafluoronaphthalene | 313-72-4 | C₁₀F₈ | 272.09 | White solid |

| Decafluoroanthracene | 1580-19-4 | C₁₄F₁₀ | 378.13 | Solid |

| Decafluoropyrene | N/A | C₁₆F₁₀ | 402.15 | Solid |

Table 2: Thermal and Physical Properties of Selected Perfluorinated Aromatic Compounds

| Compound | Melting Point (°C) | Boiling Point (°C) | Density (g/cm³) |

| Hexafluorobenzene | 3.7 - 4.1[3][4] | 80 - 82[3][4] | 1.612 (at 25 °C)[3][4] |

| This compound | -65.6[5] | 101 - 103[5] | 1.666 (at 25 °C)[6] |

| Decafluorobiphenyl | 68 - 70[1][7] | 206[1][7] | 1.785[1] |

| Octafluoronaphthalene | 86.5 - 88 | 208 - 209 | N/A |

| Decafluoroanthracene | N/A | N/A | N/A |

| Decafluoropyrene | N/A | N/A | N/A |

Synthesis and Reactivity

The synthesis of perfluorinated aromatic compounds often involves harsh reaction conditions and specialized reagents due to the inertness of the C-F bond.

Synthesis

Common synthetic strategies include:

-

Halogen Exchange (Halex) Reaction: This is a widely used industrial method involving the reaction of a perchlorinated aromatic compound with a fluoride source, such as potassium fluoride (KF), at high temperatures.[3]

-

Defluorination of Perfluorinated Alicyclic Compounds: Aromatization of perfluorinated cyclohexanes or cyclohexadienes can yield the corresponding perfluorinated aromatic ring.

-

From Fluorinated Building Blocks: Coupling reactions of smaller fluorinated precursors can be used to construct more complex PFAA structures.

Reactivity

The electron-deficient nature of the perfluoroaromatic ring dictates its reactivity, which is dominated by nucleophilic aromatic substitution (SNAr) . This is in stark contrast to the electrophilic substitution reactions characteristic of hydrocarbon aromatics.

-

Nucleophilic Aromatic Substitution (SNAr): PFAAs readily react with a wide range of nucleophiles (e.g., alkoxides, amines, thiols), where a fluorine atom is displaced. The reaction proceeds through a stabilized Meisenheimer complex.

-

Radical Reactions: PFAAs can participate in radical reactions, often initiated by photolysis or radiolysis.

-

Organometallic Chemistry: The electron-accepting nature of PFAAs allows them to act as ligands for transition metals, forming stable organometallic complexes.

Biological Interactions and Signaling Pathways

While historically considered biologically inert, research has increasingly shown that certain perfluorinated compounds, including some that are structurally related to PFAAs, can interact with biological systems and modulate key signaling pathways. Much of the available toxicological data pertains to perfluoroalkyl substances (PFAS) with aliphatic chains, such as perfluorooctanoic acid (PFOA) and perfluorooctanesulfonic acid (PFOS). However, the underlying mechanisms may have relevance for understanding the potential biological activities of PFAAs.

Several key nuclear receptors and transcription factors have been identified as targets:

-

Peroxisome Proliferator-Activated Receptor Alpha (PPARα): Activation of PPARα is a well-established mechanism of toxicity for PFOA in rodents, leading to effects on lipid metabolism and liver function.

-

Estrogen Receptor Alpha (ERα): Some perfluorinated compounds have been shown to exhibit estrogenic or anti-estrogenic activity through interaction with ERα.

-

Peroxisome Proliferator-Activated Receptor Gamma (PPARγ): Activation of PPARγ has also been observed, suggesting potential effects on adipogenesis and glucose metabolism.

-

Hepatocyte Nuclear Factor 4 Alpha (HNF4α): Inhibition of HNF4α function, a crucial regulator of liver development and function, has been reported.

-

Proto-oncogenes c-Jun and c-Fos: Upregulation of these immediate early genes, which are involved in cell proliferation and differentiation, has been observed.

The following diagrams illustrate the key signaling pathways affected by certain perfluorinated compounds.

PPARα Signaling Pathway Activation

Estrogen Receptor Alpha (ERα) Signaling Pathway

Hepatocyte Nuclear Factor 4 Alpha (HNF4α) Inhibition

c-Jun and c-Fos Signaling Pathway

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of PFAA biological effects.

Synthesis of Hexafluorobenzene

This protocol is adapted from the Halex process.[3]

Materials:

-

Hexachlorobenzene (C₆Cl₆)

-

Anhydrous potassium fluoride (KF)

-

Sulfolane (solvent)

-

Nitrogen gas

-

Reactor equipped with a mechanical stirrer, thermometer, and distillation apparatus

Procedure:

-

Dry the potassium fluoride thoroughly before use.

-

In a suitable reactor, charge hexachlorobenzene and sulfolane.

-

Under a nitrogen atmosphere, add anhydrous potassium fluoride to the reactor.

-

Heat the mixture to 240-250 °C with vigorous stirring.

-

Maintain the reaction at this temperature for several hours, monitoring the progress by gas chromatography.

-

Upon completion, the hexafluorobenzene product is isolated by distillation from the reaction mixture.

-

Further purification can be achieved by fractional distillation.

PPARα Luciferase Reporter Gene Assay

This protocol is a generalized procedure for assessing the activation of PPARα by a test compound.

Materials:

-

Hepatoma cell line (e.g., HepG2)

-

Expression vector for human or rodent PPARα

-

Luciferase reporter vector containing a PPAR response element (PPRE)

-

Transfection reagent

-

Cell culture medium and supplements

-

Test compound (PFAA)

-

Positive control (e.g., WY-14643)

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Seed hepatoma cells in a 96-well plate and allow them to attach overnight.

-

Co-transfect the cells with the PPARα expression vector and the PPRE-luciferase reporter vector using a suitable transfection reagent according to the manufacturer's protocol.

-

After 24 hours, replace the medium with fresh medium containing various concentrations of the test PFAA or the positive control. Include a vehicle control (e.g., DMSO).

-

Incubate the cells for another 24 hours.

-

Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.

-

Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or to total protein concentration to account for differences in transfection efficiency and cell viability.

-

Calculate the fold induction of luciferase activity relative to the vehicle control.

Luciferase Reporter Assay Workflow

Estrogen Receptor (ERα) Competitive Binding Assay

This protocol describes a method to assess the ability of a test compound to compete with a radiolabeled ligand for binding to ERα.[8]

Materials:

-

Rat uterine cytosol (source of ERα)

-

[³H]-Estradiol (radiolabeled ligand)

-

Unlabeled estradiol (for standard curve)

-

Test compound (PFAA)

-

Tris-EDTA-DTT-Glycerol (TEDG) buffer

-

Hydroxyapatite (HAP) slurry

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Prepare uterine cytosol from ovariectomized rats.

-

In assay tubes, combine a fixed amount of uterine cytosol, a fixed concentration of [³H]-estradiol, and varying concentrations of the unlabeled test compound (PFAA) or unlabeled estradiol (for the standard curve).

-

Incubate the tubes at 4°C for 18-24 hours to allow for competitive binding to reach equilibrium.

-

To separate bound from free radioligand, add an ice-cold hydroxyapatite slurry to each tube. HAP binds the receptor-ligand complex.

-

Incubate on ice with intermittent vortexing.

-

Wash the HAP pellet several times with cold TEDG buffer to remove unbound [³H]-estradiol.

-

After the final wash, add scintillation cocktail to the HAP pellet.

-

Quantify the amount of bound [³H]-estradiol using a scintillation counter.

-

Generate a competition curve by plotting the percentage of [³H]-estradiol bound versus the concentration of the competitor.

-

Determine the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of [³H]-estradiol).

Analysis of Gene Expression by Quantitative PCR (qPCR)

This protocol outlines the steps to measure the expression levels of target genes, such as c-Jun and c-Fos, following exposure to a PFAA.

Materials:

-

Hepatoma cell line (e.g., HepG2)

-

Test compound (PFAA)

-

RNA extraction kit

-

cDNA synthesis kit

-

qPCR master mix (e.g., SYBR Green)

-

Primers specific for c-Jun, c-Fos, and a housekeeping gene (e.g., GAPDH)

-

qPCR instrument

Procedure:

-

Seed cells in a multi-well plate and allow them to attach.

-

Treat the cells with the desired concentrations of the PFAA for a specified time.

-

Harvest the cells and extract total RNA using a commercial kit.

-

Assess the quality and quantity of the extracted RNA.

-

Synthesize complementary DNA (cDNA) from the total RNA using a reverse transcription kit.

-

Set up the qPCR reactions by combining the cDNA, qPCR master mix, and specific primers for the target and housekeeping genes.

-

Run the qPCR reaction on a real-time PCR instrument.

-

Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression of the target genes in the treated samples compared to the control samples, normalized to the housekeeping gene.

Analytical Methods

The detection and quantification of PFAAs in various matrices require sensitive and specific analytical techniques due to their often low concentrations and the complexity of the sample matrices.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile PFAAs. Derivatization is often required for more polar PFAAs to increase their volatility.

General Protocol for GC-MS Analysis of PFAAs in Tissue:

-

Sample Preparation: Homogenize the tissue sample.

-

Extraction: Perform a liquid-liquid extraction or solid-phase extraction (SPE) to isolate the PFAAs from the tissue matrix.

-

Derivatization (if necessary): Convert polar PFAAs to more volatile esters or other derivatives.

-

GC Separation: Inject the extracted and derivatized sample into a gas chromatograph equipped with a suitable capillary column to separate the different PFAAs.

-

MS Detection: The separated compounds are introduced into a mass spectrometer for detection and quantification. Electron ionization (EI) or negative chemical ionization (NCI) can be used.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the most widely used technique for the analysis of a broad range of perfluorinated compounds, including PFAAs, in environmental and biological samples. It offers high sensitivity and specificity and can analyze a wider range of polarities without derivatization.

General Protocol for LC-MS/MS Analysis of PFAAs in Biological Fluids:

-

Sample Preparation: For samples like plasma or serum, a protein precipitation step followed by solid-phase extraction (SPE) is common.

-

LC Separation: Inject the prepared sample onto a liquid chromatograph. Reversed-phase chromatography with a C18 column is frequently used. The mobile phase typically consists of a mixture of water and an organic solvent (e.g., methanol or acetonitrile) with additives like ammonium acetate or formic acid to improve ionization.

-

MS/MS Detection: The eluent from the LC is introduced into a tandem mass spectrometer. Electrospray ionization (ESI) in negative ion mode is typically used. The instrument is operated in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity, where specific precursor-to-product ion transitions for each target PFAA are monitored.

Conclusion